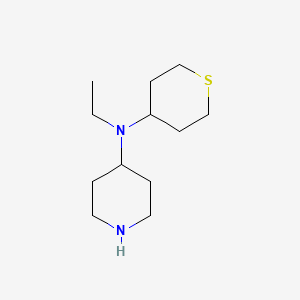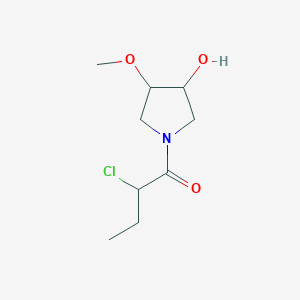
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one, also known as 2C-H, is a synthetic psychedelic substance of the pyrrolidinophenone class. It is a highly potent and selective agonist of the 5-HT2A receptor, and was first synthesized by Alexander Shulgin in 1974. 2C-H is known to produce powerful psychedelic effects, including intense visual and auditory hallucinations, as well as a variety of other perceptual alterations. It has been used in scientific research to study the effects of psychedelics on the human brain and body.
Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives:
- A study conducted by Goudie et al. (1978) focused on synthesizing compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, revealing significant anti-inflammatory activity in some derivatives (Goudie et al., 1978).
- Munter et al. (2003) explored the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones, which are structurally related to the compound (Munter et al., 2003).
Chemical Behavior and Mechanisms:
- Research by Shostakovskii and Khomenko (1960) on 1,4-dichloro-2-butyne revealed reaction products including 2-chloro-4-methoxy-1,3-butadiene, demonstrating the chemical reactivity of similar structures (Shostakovskii & Khomenko, 1960).
- Schlosser et al. (1973) discussed the easy substitution of 3-Chloro-4,5-dihydrofuran in the 2-position, indicating the potential for creating diverse derivatives (Schlosser et al., 1973).
Pharmacological Evaluation:
- Ablordeppey et al. (2006) evaluated the enantiomeric separation of a racemic pyrrolidine analog of haloperidol, providing insights into receptor binding affinities of structurally related compounds (Ablordeppey et al., 2006).
Bioactivation Studies:
- Wang et al. (2018) investigated the metabolism of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into bioactivation processes relevant to similar compounds (Wang et al., 2018).
Propiedades
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-6(10)9(13)11-4-7(12)8(5-11)14-2/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVFBAERBYPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




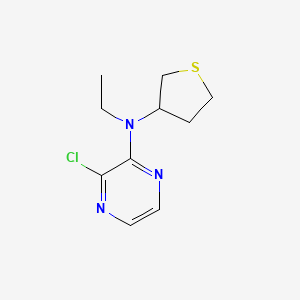
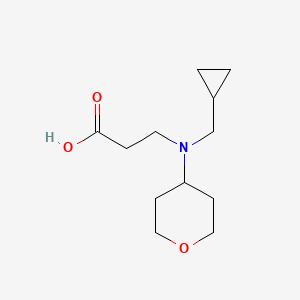

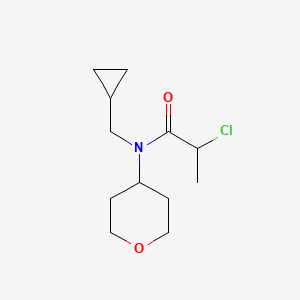
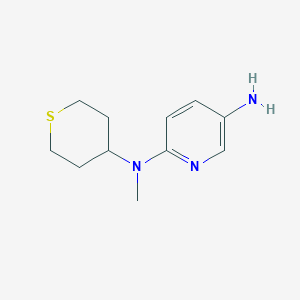

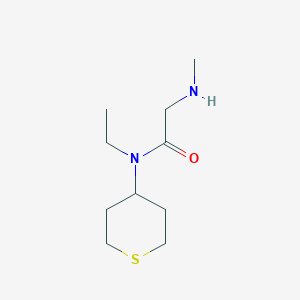
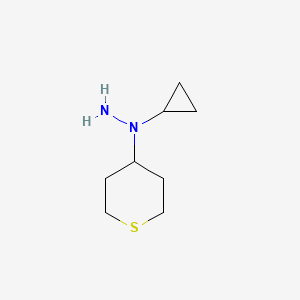

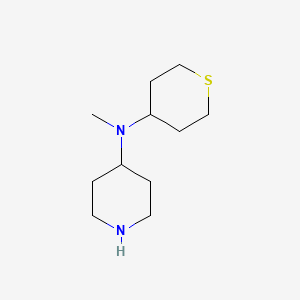
![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
